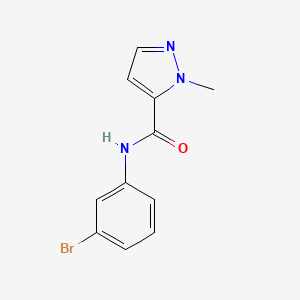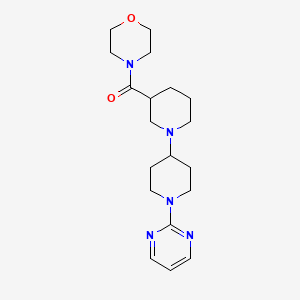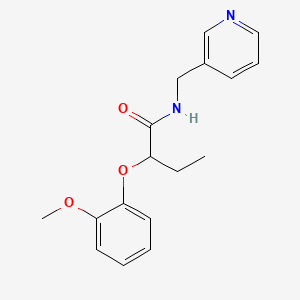
N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic benefits. This peptide is derived from a naturally occurring protein known as Body Protection Compound, which is found in the gastric juice of rats. BPC-157 has been shown to have a wide range of biological effects, including wound healing, tissue regeneration, and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed that the peptide works by promoting the production of growth factors, which in turn stimulate tissue regeneration and repair. This compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. The peptide has been shown to stimulate angiogenesis, which is the formation of new blood vessels. This can promote tissue regeneration and repair. This compound has also been shown to have anti-inflammatory properties, which can help reduce pain and swelling. Additionally, this compound has been shown to have a positive effect on the healing of tendons, ligaments, and bones.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its potential therapeutic benefits. The peptide has been shown to have a wide range of biological effects, which can be useful in studying various medical conditions. However, one limitation of using this compound in lab experiments is the lack of understanding of its exact mechanism of action. Additionally, more research is needed to determine the optimal dosage and administration method for this compound.
Zukünftige Richtungen
There are many potential future directions for research on N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of research could be to further investigate the peptide's mechanism of action. Additionally, more research is needed to determine the optimal dosage and administration method for this compound. Another potential future direction could be to investigate the potential therapeutic benefits of this compound in other medical conditions, such as neurological disorders or autoimmune diseases.
Synthesemethoden
N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is typically synthesized using Fmoc chemistry, which involves the use of N-(9-fluorenyl)methoxycarbonyl (Fmoc) as a protective group for the amino acid side chains. The synthesis process involves coupling the amino acids in the correct sequence, followed by deprotection and purification steps.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic benefits in a wide range of medical conditions. Some of the areas of research include wound healing, tissue regeneration, and anti-inflammatory properties. This compound has also been shown to have a positive effect on the healing of tendons, ligaments, and bones.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-15-10(5-6-13-15)11(16)14-9-4-2-3-8(12)7-9/h2-7H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLZFBRHHHSATP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-methyl-2-thienyl)sulfonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5362443.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,2-diethylcyclopropanecarboxamide](/img/structure/B5362451.png)

![4-(benzyloxy)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5362462.png)
![[2-(3,9-diazaspiro[5.5]undec-3-yl)-2-oxoethyl]methyl(4-pyridinylmethyl)amine dihydrochloride](/img/structure/B5362486.png)
![5-{[1-isopropyl-4-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-ylidene]methyl}-1-(4-methoxyphenyl)-1H-tetrazole](/img/structure/B5362494.png)

![2-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5362499.png)
![3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5362507.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5362524.png)

![N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5362542.png)
![(4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide](/img/structure/B5362548.png)
![N-cyclohexyl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5362550.png)